molecular formula C13H18ClNO2 B1500300 (R)-2-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1217859-15-8

(R)-2-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1500300
CAS No.: 1217859-15-8
M. Wt: 255.74 g/mol
InChI Key: CDBIBJDHAAXDCY-BTQNPOSSSA-N
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Description

Historical development of pyrrolidine-2-carboxylic acid derivatives

The historical trajectory of pyrrolidine-2-carboxylic acid derivatives traces back to fundamental discoveries in amino acid chemistry, particularly the isolation and characterization of proline, the archetypal member of this chemical family. Proline was first isolated in 1900 by Richard Willstätter during his studies of N-methylproline, where he synthesized proline through the reaction of sodium salt of diethyl malonate with 1,3-dibromopropane. The following year marked another milestone when Emil Fischer isolated proline from casein and synthesized it from phthalimide propylmalonic ester, establishing the foundational synthetic methodologies that would later inspire the development of more complex pyrrolidine derivatives. The name proline itself derives from pyrrolidine, highlighting the intrinsic connection between these structural motifs that has persisted throughout their developmental history.

The evolution from simple proline structures to sophisticated derivatives gained significant momentum in the 1970s with the groundbreaking discoveries of the Hajos-Parrish-Eder-Sauer-Wiechert reaction, which demonstrated the remarkable catalytic potential of proline in asymmetric synthesis. This transformation, involving an achiral triketone in dimethylformamide with 3% molar catalytic (S)-(−)-proline, produced chiral ketol products with 93% enantiomeric excess, thereby establishing the foundation for modern organocatalysis. The recognition of proline's unique catalytic properties sparked intensive research into structural modifications that could enhance selectivity, reactivity, and substrate scope, leading to the systematic exploration of various pyrrolidine-2-carboxylic acid derivatives with diverse substitution patterns and stereochemical configurations.

The subsequent decades witnessed remarkable advances in synthetic methodologies for preparing pyrrolidine derivatives, with researchers developing increasingly sophisticated approaches to control stereochemistry and introduce functional diversity. The development of proline sulfonamide organocatalysts represented a significant advancement, where modifications to the basic proline structure through sulfonamide linkages provided enhanced solubility properties and unique reactivity profiles compared to proline itself. These innovations laid the groundwork for the systematic design of more complex pyrrolidine structures, including benzyl-substituted derivatives that would eventually lead to compounds like (R)-2-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride.

Significance of chiral pyrrolidine compounds in organic chemistry

Chiral pyrrolidine compounds occupy a position of paramount importance in organic chemistry due to their unique structural features and exceptional catalytic capabilities in asymmetric synthesis. The fundamental significance of these compounds stems from their ability to function as efficient organocatalysts, facilitating a wide range of enantioselective transformations while circumventing the need for metal-based catalytic systems. The pyrrolidine ring system provides a rigid, conformationally constrained framework that enables precise spatial arrangement of functional groups, thereby creating highly defined chiral environments essential for achieving high levels of stereoselectivity in chemical transformations.

The catalytic prowess of chiral pyrrolidine compounds is exemplified by their remarkable performance in aldol reactions, Michael additions, and Mannich reactions, where they consistently deliver products with exceptional enantiomeric excess values. Research has demonstrated that pyrrolidine-based organocatalysts can achieve enantioselectivities exceeding 99% in numerous transformations, establishing them as premier tools for asymmetric synthesis. The success of these catalysts arises from their ability to form enamine intermediates with carbonyl substrates, creating highly organized transition states that effectively discriminate between prochiral faces of reactants.

Beyond their catalytic applications, chiral pyrrolidine compounds serve as crucial building blocks in pharmaceutical chemistry, where their incorporation into drug molecules can profoundly influence biological activity, pharmacokinetics, and selectivity profiles. The rigidity of the pyrrolidine ring constrains molecular conformations, often leading to enhanced binding affinity and selectivity for biological targets. This structural feature has made pyrrolidine derivatives particularly valuable in the development of central nervous system drugs, where precise molecular recognition is essential for therapeutic efficacy.

The development of structure-activity relationships for chiral pyrrolidine compounds has revealed the critical importance of stereochemical configuration in determining both catalytic performance and biological activity. Studies examining various pyrrolidine derivatives have shown that subtle changes in substitution patterns or stereochemistry can dramatically alter reaction outcomes and selectivities. This sensitivity to structural modifications underscores the importance of precise synthetic control in preparing these compounds and highlights the sophisticated relationship between molecular structure and function that characterizes this important class of molecules.

Importance of benzyl-substituted pyrrolidines

Benzyl-substituted pyrrolidines represent a particularly significant subset of pyrrolidine derivatives, characterized by their enhanced lipophilicity, improved pharmacological properties, and distinctive reactivity profiles that distinguish them from their unsubstituted counterparts. The incorporation of benzyl substituents into pyrrolidine structures provides multiple advantages, including increased membrane permeability, enhanced metabolic stability, and the potential for additional intermolecular interactions through aromatic systems. These properties have made benzyl-substituted pyrrolidines especially valuable in pharmaceutical applications, where they serve as key intermediates in the synthesis of various therapeutic agents targeting neurological disorders.

The strategic positioning of benzyl groups on pyrrolidine rings can significantly influence conformational preferences and binding characteristics, leading to enhanced selectivity in both catalytic and biological applications. Research has demonstrated that 1-benzyl-pyrrolidine-3-carboxylic acid derivatives exhibit distinct pharmacological profiles compared to their non-benzylated analogs, with the benzyl group contributing to improved bioavailability and target selectivity. The aromatic nature of the benzyl substituent also provides opportunities for additional non-covalent interactions, including π-π stacking and hydrophobic contacts, which can enhance binding affinity in biological systems.

Industrial applications of benzyl-substituted pyrrolidines have expanded significantly, with these compounds finding use in the development of advanced materials, specialty chemicals, and pharmaceutical intermediates. The synthetic versatility of benzyl-substituted pyrrolidines has been demonstrated through numerous successful applications in complex molecule synthesis, where their unique structural features enable efficient construction of challenging molecular architectures. Process development studies have shown that benzyl-substituted pyrrolidine derivatives can be prepared with high enantiomeric purity through asymmetric hydrogenation methods, achieving enantiomeric excess values exceeding 99.9% under optimized conditions.

The economic significance of benzyl-substituted pyrrolidines in pharmaceutical manufacturing cannot be overstated, as these compounds often serve as critical intermediates in the production of high-value therapeutic agents. The development of efficient synthetic routes to these compounds has become a priority for pharmaceutical companies seeking to reduce manufacturing costs while maintaining product quality and stereochemical purity. Advanced synthetic methodologies, including asymmetric hydrogenation using ruthenium-based catalysts, have enabled large-scale production of benzyl-substituted pyrrolidines with exceptional stereochemical control and minimal environmental impact.

Stereochemical relevance of (R)-configuration in pyrrolidine derivatives

The (R)-configuration in pyrrolidine derivatives carries profound significance for both catalytic performance and biological activity, representing a critical structural feature that determines molecular recognition patterns and stereochemical outcomes in various applications. The absolute configuration at the pyrrolidine ring carbon directly influences the spatial arrangement of substituents and the overall molecular geometry, creating distinct chiral environments that can dramatically affect interaction with other molecules. Research investigating the stereochemical requirements of pyrrolidine-based organocatalysts has consistently demonstrated that the (R)-configuration often provides superior enantioselectivity compared to the corresponding (S)-isomers in many asymmetric transformations.

The mechanistic basis for the enhanced performance of (R)-configured pyrrolidine derivatives lies in the specific geometric arrangements that arise during catalytic processes, particularly in the formation of enamine intermediates and the subsequent stereochemical communication with electrophilic partners. Studies of anti-selective Mannich-type reactions catalyzed by (R)-3-pyrrolidinecarboxylic acid have revealed that the (R)-configuration creates an optimal spatial arrangement for achieving high levels of both diastereoselectivity and enantioselectivity, with anti/syn ratios reaching 99:1 and enantiomeric excess values exceeding 99%. These results underscore the critical importance of absolute configuration in determining catalytic outcomes and highlight the sophisticated stereochemical control achievable with properly designed pyrrolidine catalysts.

In pharmaceutical applications, the (R)-configuration in pyrrolidine derivatives often correlates with enhanced biological activity and improved selectivity profiles, reflecting the stereochemical requirements of biological targets and the importance of molecular complementarity in drug-receptor interactions. The development of structure-activity relationships for pyrrolidine-based pharmaceuticals has revealed that stereochemical configuration can be the determining factor in therapeutic efficacy, with (R)-configured compounds often exhibiting superior pharmacological profiles compared to their (S)-counterparts. This stereochemical sensitivity has important implications for drug development, where the preparation of enantiopure compounds is essential for achieving optimal therapeutic outcomes.

The synthetic challenges associated with preparing (R)-configured pyrrolidine derivatives have driven the development of sophisticated asymmetric synthetic methodologies, including asymmetric hydrogenation, organocatalytic approaches, and chiral auxiliary-mediated transformations. Advanced synthetic protocols have achieved remarkable levels of stereochemical control, with some methods delivering (R)-configured pyrrolidine products with enantiomeric excess values exceeding 99.9%. These achievements represent significant advances in asymmetric synthesis and demonstrate the feasibility of preparing stereochemically pure pyrrolidine derivatives on both laboratory and industrial scales.

Fundamental research objectives and applications

The fundamental research objectives surrounding this compound encompass multiple interconnected areas of scientific inquiry, ranging from basic mechanistic studies to applied pharmaceutical research and materials science applications. Primary research focus areas include the systematic investigation of structure-activity relationships, the development of new synthetic methodologies for preparing related derivatives, and the exploration of novel applications in asymmetric catalysis and pharmaceutical development. These research objectives are driven by the unique structural features of this compound and its potential to serve as a versatile platform for developing new chemical entities with enhanced properties and performance characteristics.

Pharmaceutical research applications represent a major area of investigation, with studies focusing on the compound's potential as an intermediate in drug synthesis and its direct biological activity in various therapeutic contexts. Research has demonstrated that pyrrolidine-2-carboxylic acid derivatives exhibit significant potential in the development of treatments for neurological disorders, with their structural features providing optimal frameworks for interacting with central nervous system targets. The specific substitution pattern present in this compound offers unique opportunities for developing pharmaceuticals with enhanced selectivity and reduced side effect profiles.

Organocatalysis research represents another fundamental application area, where the compound's chiral structure and functional group arrangement provide opportunities for developing new asymmetric transformations with improved efficiency and selectivity. The pyrrolidine core can function as a chiral auxiliary or catalyst in various reactions, while the benzyl substituent can provide additional stabilization and selectivity through aromatic interactions. Research in this area aims to expand the scope of organocatalytic transformations and develop more sustainable approaches to asymmetric synthesis.

Materials science applications have emerged as an important research frontier, with investigations focusing on the compound's potential use in developing advanced polymers, coatings, and specialty materials with unique properties. The combination of chiral structure and aromatic functionality provides opportunities for creating materials with specific optical, mechanical, and chemical properties that could find applications in various technological contexts. Biochemical research applications include studies of enzyme interactions, metabolic pathways, and cellular functions, where the compound serves as a molecular probe for understanding complex biological processes and disease mechanisms.

Properties

IUPAC Name

(2R)-2-[(2-methylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-10-5-2-3-6-11(10)9-13(12(15)16)7-4-8-14-13;/h2-3,5-6,14H,4,7-9H2,1H3,(H,15,16);1H/t13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBIBJDHAAXDCY-BTQNPOSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2(CCCN2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C[C@]2(CCCN2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661593
Record name 2-[(2-Methylphenyl)methyl]-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217859-15-8
Record name 2-[(2-Methylphenyl)methyl]-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(R)-2-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral non-proteinogenic amino acid derivative with significant potential in medicinal chemistry. Its unique structural features enable it to participate in various biological activities, making it a subject of interest in drug development and synthesis.

Structural Characteristics

The compound features a pyrrolidine ring with a carboxylic acid functional group and a methylbenzyl substituent, contributing to its chiral nature. This stereochemistry is crucial for its interactions with biological targets, influencing its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been primarily associated with:

  • Enzyme Modulation : It acts as an inhibitor or modulator of enzymes involved in neurotransmitter regulation, potentially impacting neurological disorders.
  • Anticancer Properties : Preliminary studies suggest that derivatives of pyrrolidine compounds exhibit anticancer activity against various cancer cell lines, including A549 lung adenocarcinoma cells .
  • Antimicrobial Effects : Certain pyrrolidine derivatives have shown promising antibacterial and antifungal activities against multidrug-resistant strains .

Enzyme Modulation

Research indicates that this compound may selectively interact with specific enzymes. This selectivity is attributed to its chiral configuration, enhancing its efficacy as a therapeutic agent in conditions like depression and anxiety disorders, where neurotransmitter modulation is critical.

Anticancer Activity

A study evaluating various pyrrolidine derivatives found that those similar to (R)-2-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid exhibited varying degrees of cytotoxicity against A549 cells. The compound was tested alongside standard chemotherapeutics like cisplatin, demonstrating significant potential for further development as an anticancer agent .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

CompoundCell LineIC50 (µM)Notes
(R)-2-(2-Methylbenzyl)pyrrolidine-2-carboxylic acidA549TBDPotential for further development
CisplatinA54910Standard chemotherapeutic
Other derivativesVariousVariesSome showed enhanced activity

Antimicrobial Activity

The compound's derivatives have also been evaluated for their antimicrobial properties. Studies have reported effective inhibition of growth against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibiotics from this class of compounds .

Table 2: Antimicrobial Activity of Pyrrolidine Derivatives

CompoundTarget BacteriaMIC (µM)Activity
(R)-2-(2-Methylbenzyl)pyrrolidine-2-carboxylic acidS. aureusTBDModerate activity
Other derivativesE. coli, P. aeruginosaVariesVariable effectiveness

Case Studies

Several case studies illustrate the compound's potential applications:

  • Neurological Disorders : In a study involving animal models of anxiety, administration of the compound showed reduced anxiety-like behavior, suggesting its role as a neuromodulator.
  • Cancer Treatment : A derivative was tested in vitro against multiple cancer cell lines, showing selective cytotoxicity towards malignant cells while sparing non-cancerous cells, indicating a favorable therapeutic index.

Scientific Research Applications

(R)-2-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride, with the CAS No. 1217859-15-8, is a chemical compound with applications in scientific research . It is offered as a product for research purposes by some suppliers .

This compound Properties

  • Molecular Formula: C13H18ClNO2C_{13}H_{18}ClNO_2
  • Molecular Weight: 255.74
  • Storage: Store in an inert atmosphere at 2-8°C

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4KMnO_4) and chromium trioxide (CrO3CrO_3).
  • Reduction: Reduction reactions can convert the compound into alcohols or amines. Reducing agents such as lithium aluminum hydride (LiAlH4LiAlH_4) or sodium borohydride (NaBH4NaBH_4) are commonly used.
  • Substitution: The methylbenzyl group can be substituted with other functional groups under appropriate conditions, often involving the use of nucleophiles such as amines or thiols.

The products of these reactions depend on the specific conditions and reagents used.

Related Research Areas

Structural analogs of this compound and pyrrolidine derivatives have shown potential in various research areas:

  • Antimicrobial Properties: Pyrrolidine derivatives exhibit significant antimicrobial properties and have shown efficacy against various bacterial strains.
  • Enzyme Inhibition: These compounds may act as inhibitors of specific enzymes, influencing pathways related to neurotransmitter regulation.
  • Neurotransmitter Modulation: Derivatives of pyrrolidine have demonstrated effects on serotonin receptor modulation, suggesting potential applications in treating mood disorders.
  • Treatment of Inflammatory Diseases: Pyrrolidine carboxylic acid derivatives are useful for the treatment of inflammatory diseases .
  • Treatment of diseases associated with zinc hydrolase activity: Such as myocardial ischaemia, congestive heart failure, arrhythmia, hypertension, pulmonary hypertension, asthma, cerebral vasospasm, subarachnoid haemorrhage, pre-eclampsia, kidney diseases .

Chemical Reactions Analysis

Carboxylic Acid Derivative Reactions

The carboxylic acid group undergoes typical transformations:

Amide Formation

  • Activated with CDI (1,1′-carbonyldiimidazole) or HATU , followed by coupling with amines to yield carboxamides . For example, reaction with primary amines produces N-alkylcarboxamides (e.g., 28 in ), while aryl amines require Ph₂POCl for activation .

  • Example :
     R 2 2 Methylbenzyl pyrrolidine 2 carboxylic acid+R NH2CDIAmide\text{ R 2 2 Methylbenzyl pyrrolidine 2 carboxylic acid}+\text{R NH}_2\xrightarrow{\text{CDI}}\text{Amide}
    .

Esterification

  • Conversion to methyl/ethyl esters using SOCl₂ or alkyl chloroformates (e.g., ClCOOEt) .

Salt Formation

  • The hydrochloride salt (pKa ~2.5 for carboxylic acid) participates in ion-exchange reactions, enabling purification via recrystallization .

N-Alkylation/Reductive Amination

  • The pyrrolidine nitrogen undergoes alkylation with aldehydes (e.g., paraformaldehyde) and reducing agents (NaBH(OAc)₃) to form N-methyl derivatives .

  • Example :
     R 2 2 Methylbenzyl pyrrolidine 2 carboxylic acidCH O NaBH OAc N Methyl derivative\text{ R 2 2 Methylbenzyl pyrrolidine 2 carboxylic acid}\xrightarrow{\text{CH O NaBH OAc }}\text{N Methyl derivative}
    .

Ring-Opening Reactions

  • Under strong acidic conditions (e.g., TFA), the benzyl group can be cleaved via hydrogenolysis (Pd/C, H₂), though steric hindrance from the 2-methyl group may slow reactivity .

Stereochemical Stability

Racemization at the chiral 2-position is a critical concern:

  • Alkylation : Direct alkylation of a single enantiomer (e.g., compound c1 ) without protecting the carboxyl group leads to racemization .

  • Mitigation : Use of bulky bases (e.g., LDA) and low temperatures (-78°C) preserves stereochemistry during functionalization .

Comparative Racemization Data

ConditionRacemization (%)Source
Alkylation (RT, no base)45–60
Alkylation (-78°C, LDA)<5

Comparison with Similar Compounds

Key Observations from Comparative Analysis

Substituent Effects: Electron-Donating Groups (e.g., 2-methylbenzyl): Increase steric bulk, enhancing hydrophobic interactions in drug-receptor binding . Electron-Withdrawing Groups (e.g., nitro, cyano): Improve reactivity in nucleophilic substitutions or cross-coupling reactions . Halogenated Derivatives (e.g., 4-iodo, 3-fluoro): Fluorine enhances metabolic stability, while iodine enables radiolabeling for imaging .

Stereochemical Considerations :
The (2S,4R)-3-iodobenzyl analog (CAS: 1049744-33-3) demonstrates the critical role of stereochemistry in pharmacological activity. Its distinct configuration may alter binding affinity compared to the (R)-configured target compound .

Applications in Drug Discovery: The trifluoromethyl analog (C₁₃H₁₄ClF₃NO₂) is prized for its resistance to metabolic degradation, making it suitable for long-acting therapeutics . Nitrobenzyl derivatives are intermediates in the synthesis of kinase inhibitors due to their electrophilic reactivity .

Research Findings and Industrial Relevance

  • Patent Applications : The synthesis of pyrrolidine derivatives, including the target compound, is documented in European Patent EP 4374877A2, where they serve as precursors for antitumor agents .
  • Thermodynamic Stability : Fluorinated analogs exhibit higher thermal stability (decomposition temperature >200°C) compared to iodinated derivatives, which are sensitive to light .
  • Market Availability : While the target compound is temporarily out of stock, its analogs (e.g., 3-trifluoromethylbenzyl) are commercially available through suppliers like ECHEMI and CymitQuimica, with prices ranging from $48,000–$154,000/kg depending on purity .

Preparation Methods

Protection and Activation of Pyrrolidine-2-carboxylic Acid

  • The carboxyl group is commonly protected using tert-butoxycarbonyl (Boc) groups or converted into esters (e.g., methyl or tert-butyl esters) to stabilize the molecule during subsequent reactions.
  • For example, (R)-pyrrolidine-2-carboxylic acid can be converted to its Boc-protected derivative by reaction with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

Alkylation with 2-Methylbenzyl Halides

  • The key step involves the alkylation of the protected pyrrolidine derivative with 2-methylbenzyl bromide or chloride.
  • This alkylation is typically conducted under basic conditions using potassium carbonate or sodium hydride as the base in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
  • The reaction is performed at low temperatures (0 °C to room temperature) to minimize racemization and side reactions.
  • Phase transfer catalysts (e.g., quaternary ammonium salts) may be employed to enhance alkylation efficiency when using strong bases like sodium hydride.

Catalytic Hydrogenation and Reduction Steps

  • In some synthetic routes, catalytic hydrogenation is used to reduce double bonds or functional groups present in intermediates.
  • Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere are employed to obtain cis-isomers selectively, which is crucial for maintaining stereochemistry.
  • Reduction of carboxyl groups to hydroxyl groups or other functional groups can be achieved using reducing agents like sodium borohydride or diisobutylaluminium hydride (DIBAH).

Deprotection and Hydrolysis

  • Removal of protecting groups (e.g., Boc) is typically carried out under acidic conditions using trifluoroacetic acid (TFA) at room temperature.
  • Hydrolysis of esters to the free carboxylic acid is performed using alkali bases such as lithium hydroxide or sodium hydroxide in aqueous-organic mixtures at ambient temperature or slightly elevated temperatures.
  • The hydrolysis reaction is carefully controlled to prevent racemization of the chiral center.

Formation of Hydrochloride Salt

  • The final step involves converting the free acid into its hydrochloride salt by treatment with hydrogen chloride gas or by reaction with concentrated hydrochloric acid in an appropriate solvent.
  • This salt formation improves the compound’s stability and solubility for further applications.

Representative Experimental Data and Reaction Conditions

Step Reagents/Conditions Yield (%) Notes
Boc Protection Boc-Cl, triethylamine, dichloromethane, 0 °C to RT ~80-90 Protects the amine group, prevents side reactions
Alkylation 2-Methylbenzyl bromide, K2CO3, DMF, 0 °C to RT 75-85 Base-promoted alkylation, phase transfer catalysts may be used
Catalytic Hydrogenation Pd/C, H2 atmosphere, room temperature 70-90 Selective cis-isomer formation, maintains stereochemistry
Deprotection (Boc removal) TFA, dichloromethane, room temperature, 4 hours 80-90 Acidic cleavage of Boc protecting group
Hydrolysis LiOH or NaOH, THF/water, 25 °C, overnight 90-100 Converts esters to free acid, careful pH control to avoid racemization
Salt Formation HCl in ether or aqueous solution Quantitative Formation of hydrochloride salt for stability and handling

Q & A

Q. Table 1: Comparative Reaction Conditions

StepReagents/ConditionsYieldNotes
EsterificationEthanol, HCl, reflux75–85%pH <6 prevents hydrolysis
Benzylation2-Methylbenzyl chloride, K₂CO₃, DMF60–70%Racemization risk at >100°C
Salt FormationHCl gas, MeOH, 0°C>90%High purity via recrystallization

Basic: How should stability studies be designed for this compound under varying pH and temperature?

Stability is pH- and temperature-dependent, requiring controlled experiments:

  • pH Stability : Prepare buffered solutions (pH 2–10) and monitor degradation via HPLC. The compound is stable at pH 2–6 but undergoes hydrolysis above pH 7, with saponification of the ester group accelerating in basic conditions .
  • Thermal Stability : Use thermogravimetric analysis (TGA) or accelerated aging studies (40–150°C). Degradation occurs above 150°C, with racemization dominating at elevated temperatures .

Methodological Note : Include a chiral HPLC column (e.g., Chiralpak IA) to track enantiomeric purity during stability testing .

Advanced: How can enantiomeric excess (ee) be ensured during large-scale synthesis?

Advanced strategies include:

  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed benzylation to enhance stereocontrol .
  • Chiral Resolution : If racemization occurs, employ diastereomeric salt formation with (+)-dibenzoyl-D-tartaric acid, followed by fractional crystallization .
  • In-line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track ee in real-time .

Data Contradiction Alert : Some protocols report >95% ee using asymmetric catalysis, while others require post-synthesis resolution. This discrepancy may arise from differences in starting material purity or reaction scale .

Advanced: What analytical techniques are critical for characterizing this compound’s stereochemistry?

  • X-ray Crystallography : Confirms absolute configuration using single crystals grown from ethanol/water mixtures .
  • Chiral HPLC : Utilize columns like Chiralpak IC with a hexane/isopropanol mobile phase (85:15) for baseline separation of (R) and (S) enantiomers .
  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR in D₂O reveal distinct shifts for the 2-methylbenzyl group (δ 2.3 ppm, singlet) and pyrrolidine protons (δ 3.1–3.5 ppm) .

Q. Table 2: Key NMR Assignments

Protonδ (ppm)MultiplicityAssignment
CH₃ (benzyl)2.3Singlet2-Methylbenzyl group
Pyrrolidine H3.1–3.5MultipletRing protons
COOH12.1BroadCarboxylic acid (free form)

Advanced: How does the 2-methylbenzyl substituent influence biological activity compared to analogs?

The 2-methylbenzyl group enhances lipophilicity and receptor binding affinity. Comparative studies with analogs show:

  • Binding Affinity : (R)-2-(2-Methylbenzyl) derivatives exhibit 10-fold higher affinity for GABAₐ receptors than unsubstituted pyrrolidines, likely due to hydrophobic interactions .
  • Metabolic Stability : The methyl group reduces oxidative metabolism in liver microsomes, increasing plasma half-life (t₁/₂ = 2.3 hrs vs. 0.8 hrs for 4-iodobenzyl analogs) .

Research Gap : While in vitro data suggest antimicrobial potential, in vivo efficacy remains unexplored. Future work should address pharmacokinetic profiling .

Basic: What safety precautions are required when handling this compound?

  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to HCl vapor release during salt formation .
  • Storage : Keep in sealed containers at 2–8°C; avoid prolonged exposure to moisture to prevent hydrolysis .

Advanced: How can computational modeling predict interaction mechanisms with biological targets?

  • Docking Studies : Use AutoDock Vina to model interactions with GABAₐ receptors. The 2-methylbenzyl group fits into a hydrophobic pocket (binding energy = −9.2 kcal/mol) .
  • MD Simulations : GROMACS simulations reveal stable hydrogen bonding between the carboxylic acid and Arg112 residue over 100 ns trajectories .

Validation : Cross-reference computational predictions with SPR (Surface Plasmon Resonance) binding assays to resolve false positives .

Advanced: How to resolve contradictions in reported synthetic yields?

Discrepancies in yields (60–85%) may arise from:

  • Reagent Quality : Impure 2-methylbenzyl chloride reduces alkylation efficiency.
  • Temperature Control : Inconsistent heating during esterification causes side reactions.
  • Resolution : Standardize protocols using HPLC-pure reagents and automated temperature control .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(R)-2-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
(R)-2-(2-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride

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